molecular formula C6H4F2N4 B8508501 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B8508501
M. Wt: 170.12 g/mol
InChI Key: SGMCGPUNBVSXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C6H4F2N4 and its molecular weight is 170.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H4F2N4

Molecular Weight

170.12 g/mol

IUPAC Name

3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C6H4F2N4/c7-5(8)6-11-10-4-3-9-1-2-12(4)6/h1-3,5H

InChI Key

SGMCGPUNBVSXKH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2C(F)F)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2-Difluoro-N′-pyrazin-2-yl-acetohydrazide difluoroacetate 23b (2 g, 0.01 mol) was dissolved in 10 mL of polyphosphoric acid. After stirring at 140° C. for 7 hours, the reaction mixture was cooled to 50° C. and stirred for another 12 hours. The reaction mixture was poured into 50 mL of ice-water while hot, 30% aqueous ammonia was added dropwise until the pH of the reaction mixture was between 7 and 8, and the solution was extracted with ethyl acetate (30 mL×3). The organic phase was combined, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure. The resulting residue was dissolved in 30 mL of ethyl acetate and added with activated carbon. After stirring for 30 minutes, the mixture was filtered and the filtrate was concentrated under reduced pressure to obtain 3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine 23c (460 mg, yield 30%) as a yellow solid.
Name
2,2-Difluoro-N′-pyrazin-2-yl-acetohydrazide difluoroacetate
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.